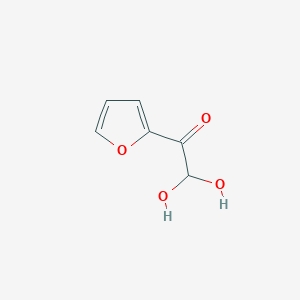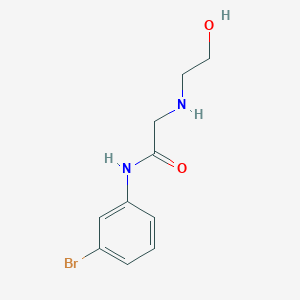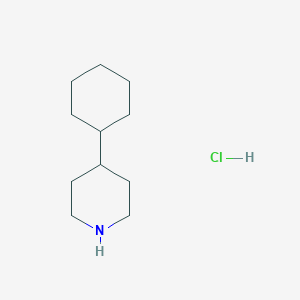
Palmitic acid-1,2,3,4-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecanoic acid-13C4 is a long-chain fatty acid.
Aplicaciones Científicas De Investigación
Remote System for Carbon-11 Labeled Palmitic Acid Production
A remote system for the production of carbon-11 labeled palmitic acid has been developed for studies of myocardial metabolism. This system is designed to accommodate the requirements of multiple preparations per week and allows for the production of large quantities of C-11 palmitic acid with minimal radiation exposure to the operator. This technology has been operational for over two years, demonstrating reliability and efficiency in the synthesis of carbon-11 labeled palmitic acid (Welch et al., 1983).
Novel Pharmacologically-Important Compounds from Palmitic Acid
Research has identified the significant biochemical role of natural palmitic acid in humans and other living organisms. This work focuses on the synthesis and characterization of biologically-important heterocyclic derivatives of palmitic acid. These novel compounds, which incorporate nitrogen-containing heterocyclic structures, are expected to exhibit significant bioactivity due to their unique amphiphilic, sperm-shaped structures (Rabie, 2022).
Palmitic Acid in Thermal Energy Storage
Palmitic acid has been studied for its potential as a latent heat storage material, particularly in combination with lauric acid. This research explored the thermal characteristics of a eutectic mixture of lauric and palmitic acids, finding that it could be a viable material for low-temperature thermal energy storage applications (Tunçbilek et al., 2005).
Biodegradation of Palmitic Acid
A study on the anaerobic biodegradation of palmitic acid revealed insights into the mass transfer limitations caused by the accumulation of long-chain fatty acids onto anaerobic sludge. This research has implications for understanding the environmental impact and treatment processes related to fatty acids (Pereira et al., 2005).
Use in Medical Imaging
Palmitic acid, labeled with carbon-11, has been used in conjunction with positron emission tomography (PET) for high-contrast imaging of the heart. This research has contributed to our understanding of myocardial metabolism and has applications in the diagnosis and treatment of heart diseases (Hoffman et al., 1977).
Propiedades
Número CAS |
302912-12-5 |
|---|---|
Fórmula molecular |
C16H32O2 |
Peso molecular |
260.39 g/mol |
Nombre IUPAC |
(1,2,3,4-13C4)hexadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i13+1,14+1,15+1,16+1 |
Clave InChI |
IPCSVZSSVZVIGE-FIZPRHLTSA-N |
SMILES isomérico |
CCCCCCCCCCCC[13CH2][13CH2][13CH2][13C](=O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2H-thieno[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1628280.png)

![6-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1628283.png)

![1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one](/img/structure/B1628286.png)





![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1628297.png)

